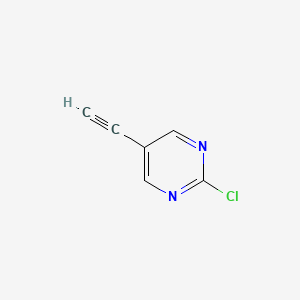

2-Chloro-5-ethynylpyrimidine

Description

Significance of Halogenated Pyrimidine (B1678525) Derivatives in Organic Synthesis

Halogenated pyrimidines are cornerstone building blocks in organic synthesis, largely due to the electron-deficient nature of the pyrimidine ring. beilstein-journals.orgresearchgate.netacs.org This characteristic makes the attached halogen atoms highly susceptible to displacement through nucleophilic aromatic substitution (SNAr) reactions and transition-metal-catalyzed cross-coupling reactions. beilstein-journals.orgresearchgate.net Commercially available chloropyrimidines are frequently used as scaffolds to create libraries of pyrimidine-based compounds for various applications, including medicinal chemistry. beilstein-journals.org The reactivity of chloro-substituents on the pyrimidine ring can be regioselectively controlled; for instance, in cross-coupling reactions, the reactivity order is generally position 4 > position 6 > position 2. acs.orgresearchgate.net This predictable reactivity allows for the sequential and controlled introduction of different functional groups. beilstein-journals.org The resulting polysubstituted pyrimidine derivatives are central to many pharmacologically active compounds, highlighting the importance of halogenated pyrimidines as key synthetic intermediates. rsc.orgnih.gov

Role of Ethynyl (B1212043) Moieties in Contemporary Chemical Transformations

The ethynyl (acetylene) group is a highly versatile functional group in modern chemistry. acs.org Its terminal alkyne functionality is frequently employed as a "handle" for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole rings. acs.orgbroadpharm.comorganic-chemistry.org This reaction is known for its high yield, mild reaction conditions, and high selectivity, making it ideal for bioconjugation and materials science. broadpharm.combiochempeg.cominterchim.fr Beyond click chemistry, the ethynyl group is a crucial participant in Sonogashira coupling reactions, which form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a reaction widely used in the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org In medicinal chemistry, the ethynyl group is recognized as a privileged structural feature for targeting a range of proteins and can act as a bioisostere for halogen atoms, mimicking their interactions with biological targets. acs.orgresearchgate.net Furthermore, the acidic proton of the ethynyl group can act as a hydrogen-bond donor, while the triple bond's π-system can act as a hydrogen-bond acceptor, contributing to molecular aggregation and crystal packing. researchgate.net

Overview of Research Trajectories for 2-Chloro-5-ethynylpyrimidine

Research involving this compound primarily leverages its bifunctional nature as a synthetic intermediate. A major focus is its application in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. uobasrah.edu.iqiucr.org In these reactions, the terminal alkyne of one molecule can be coupled with an aryl halide, or the chloro-group on the pyrimidine ring can be coupled with another terminal alkyne. For example, it has been used as a key reactant in the synthesis of covalent inhibitors targeting specific kinases by reacting its ethynyl group in a Sonogashira coupling. uobasrah.edu.iq

Another significant research avenue is the sequential functionalization of the molecule. The chloro and ethynyl groups can be modified in separate, orthogonal steps. For instance, the ethynyl group can be protected, allowing for a reaction at the chloro-position, followed by deprotection and subsequent reaction of the alkyne. iucr.org This controlled reactivity makes the compound a valuable building block for creating highly substituted pyrimidines with potential applications as porous coordination polymers or metal-organic frameworks. iucr.org The development of efficient synthetic routes, such as the Sonogashira coupling of 2,5-dichloropyrimidine (B52856) with a protected alkyne, is crucial for making these research applications feasible. uobasrah.edu.iq

Table 2: Key Reactions and Applications of this compound

| Reaction Type | Description | Research Application | Source |

|---|---|---|---|

| Sonogashira Coupling | Palladium-catalyzed cross-coupling between the terminal alkyne and an aryl/vinyl halide, or between the chloro-substituent and a terminal alkyne. | Synthesis of kinase inhibitors and other complex heterocyclic compounds. | uobasrah.edu.iqnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the chlorine atom by a nucleophile. | Introduction of various functional groups (e.g., amines, thiols) at the 2-position of the pyrimidine ring. | iucr.orgbeilstein-journals.org |

| Click Chemistry (CuAAC) | Copper(I)-catalyzed reaction of the terminal alkyne with an azide (B81097) to form a 1,4-disubstituted triazole ring. | Bioconjugation, synthesis of complex heterocyclic systems, and materials science. | acs.orgorganic-chemistry.org |

| Intermediate for MOFs/Porous Polymers | Used as a building block where both functional groups are modified to create extended structures. | Development of functional solid-state materials. | iucr.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-ethynylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c1-2-5-3-8-6(7)9-4-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPBPHGCXOTQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857374 | |

| Record name | 2-Chloro-5-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-89-4 | |

| Record name | 2-Chloro-5-ethynylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-ethynylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 5 Ethynylpyrimidine and Its Precursors

Advanced Synthetic Routes to 2-Chloro-5-ethynylpyrimidine

The generation of the ethynyl (B1212043) group on the pyrimidine (B1678525) ring is a key challenge addressed by modern synthetic organic chemistry. The Sonogashira-Hagihara cross-coupling reaction stands out as the most prevalent and effective method. Alternative strategies, while chemically plausible, are less commonly documented for this specific compound.

Sonogashira-Hagihara Cross-Coupling Reactions in Pyrimidine Synthesis

The Sonogashira-Hagihara reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it proceeds under mild conditions, making it highly suitable for the synthesis of complex molecules like this compound. wikipedia.orglibretexts.org The general scheme involves the coupling of a halogenated pyrimidine with a suitable alkyne source. mdpi.com

The reaction between an aryl halide (like 2-chloro-5-iodopyrimidine) and a terminal alkyne proceeds via two interconnected catalytic cycles involving palladium and copper. libretexts.org The palladium(0) species undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final alkynylated product and regenerates the active palladium(0) catalyst. wikipedia.org

The efficiency of the Sonogashira coupling is highly dependent on the catalytic system. The choice of palladium source, ligands, and the copper co-catalyst are critical variables.

Palladium Catalysts: Various palladium sources can be used, including Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. mdpi.com Research on analogous systems, such as the synthesis of 2-alkynyl-4-chloroquinolines, has shown that a combination of 10% Pd/C with triphenylphosphine (B44618) (PPh₃) is effective. beilstein-journals.org For the coupling of aryl iodides, low catalyst loadings (as little as 0.02 mol%) can be achieved with specific palladium-N-heterocyclic carbene (NHC) complexes. libretexts.org

Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the formation of a copper acetylide, which accelerates the transmetalation step. mdpi.com While copper-free Sonogashira reactions have been developed to prevent the undesired side reaction of alkyne homocoupling (Glaser coupling), the copper-catalyzed version remains widely used for its high reactivity at mild temperatures. wikipedia.orglibretexts.org

The following table summarizes various catalytic systems used in Sonogashira reactions for the synthesis of alkynyl-heterocycles.

Table 1: Comparison of Catalytic Systems in Sonogashira Coupling

| Catalyst System | Substrate Example | Key Findings | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ / CuI | 5-Substituted 3,4-dihalo-2(5H)-furanones | 3 mol% Pd(PPh₃)₄ and 10 mol% CuI found to be optimal. | sioc-journal.cn |

| Pd/C / PPh₃ / CuI | 2,4-Dichloroquinoline | Highly selective for mono-substitution at the more reactive C-2 position. | beilstein-journals.org |

| Pd(OAc)₂ / Ligand | Aryl iodides | Bulky, electron-rich phosphine (B1218219) ligands enhance efficiency in copper-free systems. | libretexts.org |

| PdCl₂(PPh₃)₂ / CuI | 5-Bromo-6-phenyl-3(2H)-pyridazinone | Effective for coupling with various terminal alkynes. | mdpi.com |

The choice of solvent and base significantly influences the reaction rate and yield. Amine bases, such as triethylamine (B128534) (Et₃N) or diisopropylamine, are often used as they also serve as the solvent and effectively scavenge the hydrogen halide formed during the reaction. mdpi.com Other common solvents include toluene (B28343) and N,N-dimethylformamide (DMF). mdpi.comsioc-journal.cn In some cases, reactions can be performed in water, offering a more environmentally benign approach. beilstein-journals.org

Reaction temperatures are typically mild, often at room temperature, especially when using highly reactive aryl iodides. wikipedia.org Less reactive aryl bromides or chlorides may require heating. wikipedia.org

Table 2: Influence of Solvents on Sonogashira Coupling

| Solvent | Base | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Toluene | KF | 3,4-dihalo-2(5H)-furanone | Effective for coupling with various alkynes at 30 °C. | sioc-journal.cn |

| Water | Et₃N | 2,4-Dichloroquinoline | Highly selective C-2 alkynylation achieved at 80 °C. | beilstein-journals.org |

| DMF | Et₃N | 2,4′-Diiododiphenyl sulfone | Used for the synthesis of unsymmetrically disubstituted ethynes. | mdpi.com |

| N-Methylpyrrolidinone (NMP) | TBAA | Aryl iodides/bromides | Effective for copper-free coupling at room temperature. | wikipedia.org |

The most logical precursor for the synthesis of this compound via Sonogashira coupling is a 2-chloro-5-halopyrimidine. Due to the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds in palladium-catalyzed cross-coupling, 2-chloro-5-iodopyrimidine (B183918) is an ideal substrate. wikipedia.org This higher reactivity allows the coupling reaction to proceed selectively at the 5-position under mild conditions, leaving the chlorine atom at the 2-position intact. libretexts.org

The synthesis of this compound would typically involve the reaction of 2-chloro-5-iodopyrimidine with a protected alkyne, such as ethynyltrimethylsilane, followed by deprotection. gelest.comcore.ac.uk This two-step sequence prevents side reactions associated with the terminal alkyne. gelest.com

Strategies involving Dehydrohalogenation or other Alkyne-Forming Reactions

Dehydrohalogenation is a classic method for forming alkynes. This strategy involves the double elimination of a hydrogen halide from a vicinal or geminal dihalide. researchgate.net In the context of synthesizing this compound, this would hypothetically involve a precursor like 2-chloro-5-(1,2-dihaloethyl)pyrimidine.

The addition of a halogen (e.g., Br₂) across the double bond of a precursor like 2-chloro-5-vinylpyrimidine (B1391328) would yield a 2-chloro-5-(1,2-dibromoethyl)pyrimidine intermediate. Subsequent treatment with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, would induce a double dehydrohalogenation to form the desired ethynyl group. However, dehydrohalogenation can sometimes be a problematic side reaction rather than a controlled synthetic step. researchgate.net While this represents a viable synthetic route based on fundamental organic reactions, specific documented examples for the synthesis of this compound using this method are not prominent in the surveyed literature.

Pyrimidine Ring Formation Strategies with Ethynyl Functionality

Another approach is to construct the pyrimidine ring itself from acyclic precursors that already contain the necessary ethynyl functionality. Pyrimidine synthesis often involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. researchgate.net

For the target molecule, a potential, though synthetically complex, route could involve the cyclocondensation of a guanidine (B92328) derivative with a 1,3-dielectrophile containing an ethynyl group at the central carbon, such as an ethynylmalondialdehyde derivative. Subsequent chlorination, for instance by converting a pyrimidone intermediate to the 2-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃), would be required. orgsyn.org This approach allows for the incorporation of the C-5 ethynyl group at an early stage. However, the stability and availability of the required ethynyl-substituted acyclic precursors present significant synthetic challenges. General methods for pyrimidine synthesis from such precursors are established, but their specific application to produce this compound is not commonly reported. google.comrsc.org

Synthesis of Key Intermediates for this compound Derivatization

The successful synthesis of this compound is highly dependent on the availability of suitably functionalized precursors. These intermediates, primarily substituted 2-chloropyrimidines and ethynyl-bearing building blocks, are synthesized through a variety of established and innovative chemical methods.

Preparation of Functionalized 2-Chloropyrimidines

The preparation of functionalized 2-chloropyrimidines serves as a critical first step, providing the necessary scaffold for the introduction of the ethynyl moiety at the C-5 position. Key strategies involve the synthesis of 2-chloropyrimidines bearing a leaving group, such as a halogen, at the 5-position, or a group that can be converted to a reactive site for cross-coupling.

One common approach is the synthesis of 5-bromo-2-chloropyrimidine (B32469) . A one-step method for its preparation involves the reaction of 2-hydroxypyrimidine (B189755) with hydrobromic acid in the presence of hydrogen peroxide as a catalyst. This intermediate is then reacted with a chlorinating agent like phosphorus oxychloride in the presence of an organic amine to yield 5-bromo-2-chloropyrimidine. google.com This dihalogenated pyrimidine is an excellent substrate for selective cross-coupling reactions. Palladium-catalyzed cross-coupling reactions of 5-bromo-2-chloropyrimidine with triorganoindium reagents have been shown to proceed chemoselectively to give 5-substituted-2-chloropyrimidines. nih.gov An efficient synthetic route to 2,5-disubstituted pyrimidines has been reported through the Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids. researchgate.net The starting 2-benzyloxy-5-bromopyrimidines are synthesized from the reaction of 2-chloro-5-bromopyrimidine with substituted benzyl (B1604629) alcohols. researchgate.net

Another important intermediate is 2-chloro-5-hydroxypyrimidine . Its preparation can be achieved by the demethylation of 2-chloro-5-methoxypyrimidine (B1297454) using hydrobromic acid in acetic acid. patsnap.com The resulting hydroxyl group can then be converted to a triflate, a more reactive leaving group for subsequent cross-coupling reactions.

The synthesis of 5-(bromomethyl)-2-chloropyrimidine is typically achieved through the bromomethylation of 2-chloropyrimidine (B141910) using formaldehyde (B43269) and hydrobromic acid. This intermediate allows for further functionalization through nucleophilic substitution at the bromomethyl group.

Below is a table summarizing the synthesis of some key functionalized 2-chloropyrimidine intermediates.

| Compound Name | Starting Material | Reagents and Conditions | Yield |

| 5-Bromo-2-chloropyrimidine | 2-Hydroxypyrimidine | 1. HBr, H₂O₂ 2. POCl₃, Organic Amine | - |

| 2-Chloro-5-hydroxypyrimidine | 2-Chloro-5-methoxypyrimidine | HBr, Acetic Acid, reflux | 91% |

| 5-(Bromomethyl)-2-chloropyrimidine | 2-Chloropyrimidine | Formaldehyde, HBr | - |

| 2-Benzyloxy-5-bromopyrimidine | 2-Chloro-5-bromopyrimidine | Benzyl alcohol, Cs₂CO₃, CH₃CN:DMF | - |

Synthesis of Ethynyl-bearing Building Blocks

The introduction of the ethynyl group onto the 2-chloropyrimidine core is most commonly accomplished via a Sonogashira cross-coupling reaction. This requires a suitable ethynyl-bearing building block, with trimethylsilylacetylene (B32187) (TMSA) being a widely used and commercially available reagent. wikipedia.org

The synthesis of trimethylsilylacetylene can be achieved through several routes. A common laboratory-scale preparation involves the deprotonation of acetylene (B1199291) with a Grignard reagent, followed by reaction with trimethylsilyl (B98337) chloride. wikipedia.org An alternative industrial process involves the reaction of bromoethylene with trimethylchlorosilane via a Grignard reaction to form trimethylsilylethylene, which is then brominated and subsequently dehydrobrominated to yield trimethylsilylacetylene. google.com The trimethylsilyl group acts as a protecting group for the terminal alkyne, preventing self-coupling and allowing for selective reaction at the C-X bond of the pyrimidine. The silyl (B83357) group is then easily removed under mild conditions, such as with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to reveal the terminal alkyne. wikipedia.org

The Sonogashira coupling itself involves the reaction of a halo-pyrimidine, such as 5-bromo-2-chloropyrimidine, with an ethynyl-bearing reagent like trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.net The regioselectivity of the Sonogashira coupling on dihalogenated substrates can often be controlled by the choice of catalyst and reaction conditions. rsc.org For instance, in the case of 2,4-dichloropyrimidine (B19661), sequential substitution of the 4- and 2-chloro groups can be achieved with regioselective Sonogashira coupling. sigmaaldrich.com

The following table outlines the synthesis of a key ethynyl-bearing building block.

| Compound Name | Starting Material | Reagents and Conditions |

| Trimethylsilylacetylene | Acetylene | 1. Grignard Reagent (e.g., EtMgBr) 2. Trimethylsilyl chloride |

| Trimethylsilylacetylene | Bromoethylene | 1. Mg, THF 2. Trimethylchlorosilane 3. Brominating agent 4. Strong base |

Reactivity and Mechanistic Studies of 2 Chloro 5 Ethynylpyrimidine

Cross-Coupling Reactions of 2-Chloro-5-ethynylpyrimidine

Cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org For this compound, the primary reactions involve the substitution of the chlorine atom at the C2 position and reactions involving the terminal alkyne.

Suzuki-Miyaura Cross-Coupling with Boronic Acids and Esters

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. tcichemicals.comlibretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and conjugated dienes under mild conditions. tcichemicals.comlibretexts.org

In pyrimidine (B1678525) systems with multiple halogen substituents, the regioselectivity of the Suzuki-Miyaura coupling is a critical consideration. For instance, in 2,4-dichloropyrimidines, the reaction preferentially occurs at the C4-position. mdpi.com This selectivity is attributed to the more favorable oxidative addition of the palladium catalyst into the C4-chlorine bond. mdpi.comresearchgate.net The reactivity of the halogen at a specific position is influenced by the electronic effects of the ring nitrogen atoms and other substituents. For this compound, the coupling will occur at the C2 position, replacing the chlorine atom.

The general mechanism for Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring to form a Pd(II) complex. mdpi.comlibretexts.org

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium complex. libretexts.org

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst for the next cycle. mdpi.comlibretexts.org

The choice of catalyst and ligand is crucial for the efficiency of Suzuki-Miyaura reactions. Palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common palladium sources. mdpi.commdpi.comresearchgate.net Ligands, typically phosphines, stabilize the palladium catalyst and influence its reactivity. For instance, bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos have shown high efficacy in the coupling of challenging substrates, including nitrogen-rich heterocycles. nih.gov

In some cases, ligand-free Suzuki reactions have been developed, particularly in aqueous media, which simplifies the reaction setup and reduces costs. mdpi.com The development of highly active catalysts has also allowed for very low catalyst loadings, sometimes in the parts-per-million (ppm) range, which is advantageous for large-scale synthesis and reduces palladium contamination in the final product. acs.org Microwave-assisted synthesis has also been shown to accelerate these reactions, leading to high yields in very short reaction times. mdpi.com

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a powerful method for constructing sp²-sp carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.orgresearchgate.net

The Sonogashira reaction of this compound would typically involve the coupling of a different terminal alkyne at the C2 position, replacing the chlorine atom. The reaction's versatility allows for the use of a wide range of terminal alkynes, including those with various functional groups. scirp.org The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.orglibretexts.org The standard catalytic system consists of a palladium(0) complex, such as PdCl₂(PPh₃)₂, and a copper(I) salt, like CuI, in the presence of an amine base such as triethylamine (B128534). scirp.orgmdpi.com

In recent years, there has been a significant effort to make the Sonogashira reaction more environmentally friendly. researchgate.net One major development is the use of copper-free conditions to avoid the formation of undesired alkyne homocoupling (Glaser coupling) products and the toxicity associated with copper. organic-chemistry.org Another green approach is the replacement of volatile organic solvents with ionic liquids (ILs). beilstein-journals.orgrsc.orgrsc.org Ionic liquids are salts with low melting points that can act as both the solvent and sometimes as part of the catalytic system. rsc.org They offer advantages such as low vapor pressure, high thermal stability, and the potential for catalyst recycling. researchgate.netrsc.org Sonogashira reactions have been successfully performed in various ionic liquids, sometimes in the absence of both copper and phosphine ligands, leading to a more sustainable and efficient process. rsc.orgrsc.org

Nucleophilic Substitution Reactions at the Chloro Position

The chloro group at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring facilitates the attack of nucleophiles at this position.

The chlorine atom at the 2-position of this compound can be displaced by oxygen-based nucleophiles such as alcohols and phenols to form the corresponding ethers. This type of nucleophilic substitution is a common reaction for halopyrimidines. The reaction typically proceeds via an SNAr mechanism, where the alkoxide or phenoxide ion attacks the carbon bearing the chlorine atom, followed by the departure of the chloride ion. The reactivity can be influenced by the reaction conditions, such as the basicity of the medium and the temperature.

Nitrogen nucleophiles, including primary and secondary amines, as well as amides, can readily displace the chloro group at the 2-position of this compound. This reaction provides a direct route to various 2-amino- and 2-amido-5-ethynylpyrimidine derivatives. The reaction of 2-chloropyridines with amines is a well-established method for the synthesis of aminopyridines. scielo.br While some reactions may require elevated temperatures or the use of a transition metal catalyst, others can proceed under milder conditions, particularly when the pyrimidine ring is activated by electron-withdrawing groups. scielo.br Amides can also serve as the nitrogen source in these substitution reactions. researchgate.net

Sulfur-based nucleophiles, such as thiols, are effective in displacing the chloro group of this compound to form the corresponding 2-thioether derivatives. Thiolate anions are generally excellent nucleophiles. msu.edu The reaction of halopyrimidines with thiols is a common method for introducing sulfur-containing functionalities. researchgate.net For instance, transition-metal-catalyzed reactions of 5-ethynylpyrimidine (B139185) nucleosides have been shown to undergo nucleophilic substitution with thiols. researchgate.net The reactivity of sulfonyl-substituted thiadiazoles with thiols further demonstrates the high reactivity of sulfur nucleophiles. d-nb.info

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Chloro-5-iodopyrimidine (B183918) |

| 2-Pyridylzinc chloride |

| 2-Chloro-5-(pyridin-2-yl)pyrimidine |

| Pd(PPh3)4 |

| 2-Chloro-p-xylene |

| p-Tolylzinc chloride |

| Pd2(dba)3 |

| X-Phos |

| N-(4-Methoxyphenyl)-2,5-dimethylaniline |

| 5-Bromo-2-chloropyridine |

| PdCl2(dppf) |

| 2-Chloro-5-iodo-6,7-dimethoxyquinazolin-4-amine |

| 2-PyZnCl |

| Pd(OAc)2 |

| PPh3 |

| 2-(Pyridin-2-yl)-5-iodo-6,7-dimethoxyquinazolin-4-amine |

| Aryltributylstannane |

| Vinyltributylstannane |

| Dichlorobis(triphenylphosphine)palladium(II) |

| Organotin compounds |

| PdCl2(PPh3)2 |

| p-Anisidine |

| Ni(tBustb)3 |

| dppf |

| Amino acids/esters |

| Benzophenone imine |

| Pd(dba)₂ |

| Xantphos |

| 4-Ethynylpyrimidin-2-amine |

| Thiol |

| Amine |

| Amide |

| Alcohol |

| Phenol |

| 5-Ethynylpyrimidine nucleosides |

Mechanistic Investigations of SNAr Pathways

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is a subject of significant interest in organic synthesis. The pyrimidine ring, being electron-deficient, facilitates the displacement of the chloro group at the C2 position by a nucleophile. This reactivity is further influenced by the ethynyl (B1212043) group at the C5 position.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.govfrontiersin.org In the initial step, a nucleophile attacks the carbon atom attached to the chlorine, breaking the aromaticity of the ring and forming a high-energy intermediate known as a Meisenheimer complex. frontiersin.org The negative charge of this intermediate is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring.

The second step involves the departure of the chloride ion, which restores the aromaticity of the pyrimidine ring and yields the final substituted product. Kinetic studies on related compounds, such as 2-chloro-5-nitropyrimidine, have been conducted to elucidate the finer details of this mechanism, including whether the pathway is stepwise or concerted. nih.govfrontiersin.org The nature of the nucleophile, the solvent, and the specific substituents on the pyrimidine ring can all influence the reaction pathway and rate. nih.govfrontiersin.orgfrontiersin.org

Table 1: Mechanistic Aspects of SNAr Reactions on Pyrimidines

| Mechanistic Feature | Description | References |

| General Mechanism | Typically a two-step addition-elimination process involving a Meisenheimer complex. | nih.govfrontiersin.org |

| Intermediate | A resonance-stabilized anionic σ-adduct (Meisenheimer complex) is formed. frontiersin.org | frontiersin.org |

| Rate-Determining Step | Can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and conditions. | frontiersin.org |

| Influence of Substituents | Electron-withdrawing groups on the pyrimidine ring stabilize the Meisenheimer complex and accelerate the reaction. frontiersin.org | frontiersin.org |

| Solvent Effects | Polar aprotic solvents are often used to facilitate SNAr reactions. | rsc.org |

Reactions Involving the Ethynyl Group

The ethynyl group of this compound offers a versatile platform for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

The terminal alkyne functionality of this compound makes it an excellent substrate for the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". rsc.orgnih.gov This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enables the efficient and highly regioselective synthesis of 1,2,3-triazole-substituted pyrimidines. rsc.orglumiprobe.comalfa-chemistry.comnih.gov These triazole products are stable and have found applications in various fields, including medicinal chemistry and materials science. nih.govskemman.is

The reaction involves the treatment of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst. rsc.org The versatility of this reaction allows for the creation of a wide array of derivatives by simply varying the azide component. rsc.orgalfa-chemistry.com

The carbon-carbon triple bond of the ethynyl group can undergo hydration to form a ketone. This transformation typically occurs in the presence of a catalyst, such as a mercury(II) salt, and proceeds through an enol intermediate which tautomerizes to the more stable keto form.

Hydroamination, the addition of an N-H bond across the alkyne, offers a direct route to enamines or imines. This reaction is often catalyzed by transition metals and is a valuable tool for introducing nitrogen-containing functional groups. A related reaction, the hydroamination of a pyrimidinylalkyne derivative, has been observed as a side reaction in some instances. google.com

The ethynyl group is susceptible to electrophilic addition reactions. For instance, it can react with halogens, such as bromine or iodine, to yield dihaloalkene derivatives. The addition of hydrogen halides can also occur, typically following Markovnikov's rule. Furthermore, the ethynyl group's electrophilicity can be enhanced by the pyridine (B92270) ring, facilitating nucleophilic additions. In some cases, the alkyne can be converted to a 1,2-diketone through oxidation. google.com

Table 2: Key Reactions of the Ethynyl Group

| Reaction Type | Reagents/Conditions | Product Type | References |

| Click Chemistry (CuAAC) | Organic azide, Cu(I) catalyst | 1,2,3-Triazole | rsc.orglumiprobe.comalfa-chemistry.com |

| Hydration | H₂O, catalyst (e.g., Hg²⁺) | Ketone | |

| Hydroamination | Amine, transition metal catalyst | Enamine/Imine | google.com |

| Halogenation | Halogen (e.g., Br₂, I₂) | Dihaloalkene | |

| Oxidation | Oxidizing agent (e.g., KMnO₄) | 1,2-Diketone | google.com |

Derivatization Strategies and Functional Group Interconversions

The presence of both a chloro substituent and an ethynyl group on the pyrimidine ring allows for a multitude of derivatization strategies, making it a valuable building block in synthetic chemistry. iucr.org

The chloro group at the C2 position of the pyrimidine ring is readily displaced by various nucleophiles via the SNAr mechanism. This allows for the introduction of a diverse range of functional groups.

Conversion to Thiols: The chloro group can be substituted by a thiol to form a thioether. This is a common transformation in heterocyclic chemistry. tandfonline.com The resulting thiol can then be involved in further reactions. researchgate.net The conversion of alcohols to thiols often proceeds through a tosylate intermediate. researchgate.net

Conversion to Amines: The reaction of this compound with amines leads to the corresponding 2-aminopyrimidine (B69317) derivatives. googleapis.com This is a widely used method for the synthesis of substituted aminopyrimidines, which are important scaffolds in medicinal chemistry. sigmaaldrich.com The reaction conditions can be tuned to achieve the desired product, although side reactions such as hydroamination of the alkyne have been observed with certain amines. google.com

Transformations of the Ethynyl Group (e.g., deprotection of blocked acetylenic groups)

The ethynyl group at the C-5 position of the 2-chloropyrimidine (B141910) core is a versatile functional handle that can be introduced in a protected form to allow for selective manipulations of other parts of the molecule. The subsequent deprotection of this acetylenic moiety is a crucial step to liberate the reactive terminal alkyne for further synthetic transformations. Common protecting groups for the ethynyl function in this context include the trimethylsilyl (B98337) (TMS) group and the 2-hydroxyprop-2-yl group.

The introduction of a protected ethynyl group is often achieved through Sonogashira cross-coupling reactions. For instance, 2-chloro-5-iodopyrimidine can be coupled with a protected acetylene (B1199291), such as 2-methyl-3-butyn-2-ol (B105114), to yield the corresponding blocked alkyne, 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. nih.goviucr.org This protected compound is a stable intermediate that can be purified and stored before the terminal alkyne is unmasked. nih.goviucr.org The deprotection of this "blocked acetylenic group" is a key transformation to access the desired this compound. nih.goviucr.org

Similarly, silyl-protected acetylenes, like (trimethylsilyl)acetylene, are commonly used in the synthesis of ethynylpyrimidines. The reaction of a dihalopyrimidine, such as 2,4-dichloropyrimidine (B19661), with [(tri-C1-4-alkyl)silyl]acetylene can yield a chloro-(trialkylsilylethynyl)pyrimidine intermediate, which then requires deprotection. google.com

Several methods have been successfully employed for the deprotection of the ethynyl group on the pyrimidine ring, particularly for the removal of the trimethylsilyl (TMS) group. These methods are generally mild and efficient, ensuring the integrity of the pyrimidine core and its other substituents.

One effective method involves the use of a copper(I)-catalyzed reaction with sodium ascorbate. This system has been shown to cleave the TMS group from various aryl and heteroaryl acetylenes, including a pyrimidine derivative, to afford the corresponding terminal alkynes in good yields. researchgate.netresearchgate.net

Basic conditions are also widely used for the removal of the TMS protecting group. Mild bases like potassium carbonate in methanol (B129727) are often sufficient to achieve clean deprotection of trimethylsilyl ethers and, by extension, trimethylsilyl alkynes. gelest.com The use of fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), is another common and highly effective strategy for the cleavage of silicon-alkyne bonds. harvard.eduorgsyn.org

The research findings for the deprotection of a trimethylsilyl-protected pyrimidine to yield 5-ethynylpyrimidine are summarized in the table below. While the substrate is not the 2-chloro derivative, the reaction conditions are directly applicable due to the similar electronic nature of the pyrimidine ring.

Table 1: Deprotection of 5-((Trimethylsilyl)ethynyl)pyrimidine (B1315949) to 5-Ethynylpyrimidine researchgate.netresearchgate.net

| Reagents and Conditions | Solvent | Time | Yield (%) |

|---|---|---|---|

| Sodium ascorbate, Copper(II) sulfate (B86663) pentahydrate | H₂O/EtOH (1:1) | 30 min | 71 |

Data sourced from a study on the deprotection of trimethylsilyl alkynes. researchgate.netresearchgate.net

The successful deprotection of 5-((trimethylsilyl)ethynyl)pyrimidine to 5-ethynylpyrimidine with a 71% yield highlights a practical and efficient method for this key transformation. researchgate.netresearchgate.net The reaction proceeds rapidly at room temperature, and the reagents are inexpensive and readily available. researchgate.net This methodology provides a reliable route to access the versatile 5-ethynylpyrimidine building block, which can be inferred to be applicable to its 2-chloro counterpart.

Applications in Medicinal Chemistry and Drug Discovery Research

2-Chloro-5-ethynylpyrimidine as a Scaffold for Bioactive Compounds

The pyrimidine (B1678525) ring is a fundamental component of nucleic acids, and its derivatives are known to interact with a multitude of biological targets. The presence of the chloro and ethynyl (B1212043) groups on the pyrimidine ring of this compound provides strategic points for chemical elaboration, enabling the generation of libraries of compounds for screening against various diseases.

Pyrimidine Derivatives as Kinase Inhibitors

Pyrimidine-based molecules are well-established as kinase inhibitors. The this compound scaffold can be utilized to create derivatives that target specific kinases involved in cell signaling pathways. For instance, derivatives of 4-ethynylpyrimidine (B3089560) have been investigated for their inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. One study reported that modifications to the 4-ethynylpyrimidine structure led to a significant enhancement in inhibitory potency against CDK7, with the lead compound demonstrating an IC50 value in the low micromolar range.

Anti-parasitic Agents (e.g., against Cryptosporidium parvum)

Cryptosporidium parvum, a protozoan parasite, is a significant cause of diarrheal disease, particularly in immunocompromised individuals. nih.govejournals.eu There is an urgent need for new and effective therapies to combat cryptosporidiosis. nih.govejournals.eumedscape.com Research has shown that derivatives of this compound can be explored for their anti-parasitic properties. Although direct studies on this compound against C. parvum are not extensively documented in the provided results, the modification of related benzamide (B126) structures has yielded selective inhibitors of C. parvum N-myristoyltransferase (CpNMT). nih.gov For example, compounds 11e and 11f, derived from a 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide scaffold, showed IC50 values of 2.5 and 2.8 μM against CpNMT, respectively. nih.gov These compounds also demonstrated efficacy against C. parvum growth, with EC50 values of 6.9 and 16.4 μM. nih.gov This highlights the potential of using chlorinated scaffolds in the development of novel anti-cryptosporidial agents.

Antimicrobial and Antiviral Research

The pyrimidine core is a key feature in many antimicrobial and antiviral drugs. cymitquimica.com The this compound scaffold offers a template for the synthesis of new agents in this therapeutic area. Research has indicated the antiviral potential of 4-ethynylpyrimidine derivatives, which have been shown to inhibit viral replication. For example, derivatives with a 4-ethynylpyrimidine substituent have been identified as potent inhibitors of the SARS-CoV-2 methyltransferase, with some compounds exhibiting IC50 values as low as 30 nM. Furthermore, other halogenated pyrimidine derivatives have shown activity against various viruses, including varicella-zoster virus (VZV), cytomegalovirus (CMV), and herpes simplex virus (HSV). researchgate.net Specifically, 3′,5′-di-O-acetyl-5-(E)-(1-chloro-2-tosylvinyl)-2′-deoxyuridine demonstrated micromolar activity against VZV. researchgate.net

Anticancer Research

Derivatives of this compound are actively being investigated for their potential as anticancer agents. The pyrimidine ring is a common feature in many established anticancer drugs, such as 5-fluorouracil. The functional groups of this compound allow for the synthesis of compounds that can interact with various targets in cancer cells. For instance, 3′,5′-di-O-acetyl-5-(E)-(1-chloro-2-tosylvinyl)-2′-deoxyuridine, a related pyrimidine derivative, was found to inhibit the growth of L1210, CEM, and HeLa cancer cells in the low micromolar range. researchgate.net Additionally, various N-trisubstituted pyrimidine compounds have been tested against human tumor cell lines, and 1,2,3-triazole-pyrimidine derivatives have shown effectiveness against several cancer cell lines. nih.gov

CNS-active Compounds

The development of compounds that can act on the central nervous system (CNS) is a significant area of pharmaceutical research. While direct research on this compound for CNS applications is not detailed in the search results, a related compound, 2-chloro-5-hydroxypyrimidine, is used as an intermediate in the synthesis of tandospirone (B1205299) derivatives, which possess anxiolytic activities. chemicalbook.com This suggests the potential for pyrimidine scaffolds to be adapted for developing CNS-active agents.

Development of Pharmaceutical Intermediates and API Synthesis

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). ossila.com Its reactive sites facilitate the construction of more complex molecules. For example, the related compound 2-chloro-5-fluoropyrimidine (B20137) is used to synthesize antibiotics and ligands for iridium complexes. ossila.com It can also be a starting material for preparing 5-fluoro-2-amino pyrimidines and other key intermediates for potent kinase inhibitors. sigmaaldrich.com The ethynyl group allows for participation in cross-coupling reactions, a common strategy in pharmaceutical synthesis. The synthesis of various transition metal complexes bearing 2-ethynylpyrimidine (B1314018) ligands has been reported, highlighting its utility in creating diverse chemical structures. mdpi.com

Role in the Synthesis of Complex Heterocycles

This compound serves as a pivotal building block in the elaboration of more complex heterocyclic structures, primarily through reactions leveraging its two reactive sites: the chloro substituent and the terminal ethynyl group. The differential reactivity of these groups allows for selective and sequential modifications, providing access to a wide array of molecular architectures.

The ethynyl group is particularly amenable to carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction with a copper co-catalyst enables the coupling of the terminal alkyne with a variety of aryl or vinyl halides. wikipedia.org This method is instrumental in constructing C(sp²)-C(sp) bonds, which are crucial for extending the molecular framework and introducing diverse functionalities. researchgate.net The reaction is known for its mild conditions, often proceeding at room temperature in the presence of a mild base, making it suitable for the synthesis of complex and sensitive molecules. wikipedia.org

Furthermore, the chloro group at the 2-position of the pyrimidine ring can participate in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles, including amines, alcohols, and thiols, thereby expanding the chemical diversity of the resulting compounds. The strategic interplay between Sonogashira coupling at the 5-position and nucleophilic substitution at the 2-position is a powerful tool for medicinal chemists.

Below is a table summarizing the key reactions involving this compound for the synthesis of complex heterocycles:

| Reaction Type | Reactive Site | Reagents/Catalysts | Product Type | Reference |

| Sonogashira Coupling | 5-ethynyl | Pd catalyst, Cu co-catalyst, base | Aryl/vinyl-substituted pyrimidines | wikipedia.org |

| Nucleophilic Aromatic Substitution (SNAr) | 2-chloro | Nucleophiles (e.g., R-NH₂, R-OH, R-SH) | 2-substituted-5-ethynylpyrimidines | fluorochem.co.uk |

| Cycloaddition Reactions | 5-ethynyl | Azides (Huisgen cycloaddition) | Triazolyl-pyrimidines |

Research has demonstrated the application of these reactions in creating novel heterocyclic systems. For instance, the Sonogashira reaction has been widely used to synthesize various alkynyl-substituted pyrimidines, which can serve as precursors to more complex fused heterocyclic systems through subsequent intramolecular cyclization reactions. researchgate.net The resulting complex molecules are often evaluated for their potential as kinase inhibitors, antiviral agents, or other therapeutic targets.

Strategies for Incorporating this compound into Drug Architectures

The incorporation of this compound into drug candidates is guided by several strategic principles in medicinal chemistry, including its role as a versatile scaffold, a reactive intermediate for bioconjugation, and a source of valuable pharmacophoric features.

One key strategy is the use of this compound as a central scaffold upon which a drug molecule is constructed. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. The chloro and ethynyl substituents provide orthogonal handles for diversification, allowing for the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity and pharmacokinetic properties.

The "alkyne linchpin" strategy is another important approach where the ethynyl group of this compound acts as a connection point to link different molecular fragments. nih.gov This strategy is particularly useful in late-stage functionalization, where complex fragments can be coupled to the pyrimidine core to rapidly generate analogues with diverse properties. nih.gov The resulting internal alkyne can also be further transformed into other functional groups, such as Z-alkenes or alkanes, adding another layer of structural diversity. researchgate.net

Molecular modification strategies, such as molecular hybridization, can also be employed. biomedres.usbiomedres.us In this approach, the this compound moiety can be combined with other known pharmacophores to create a new hybrid molecule with potentially enhanced or novel biological activities. biomedres.usbiomedres.us The chloro group, for example, can significantly influence the electronic properties of the molecule and can participate in halogen bonding, which is increasingly recognized as an important interaction in protein-ligand binding.

The table below outlines some of the strategies for incorporating this compound into drug architectures:

| Strategy | Description | Key Feature of this compound Utilized | Potential Outcome | Reference |

| Scaffold-Based Design | Use of the pyrimidine ring as a central structural framework for building new molecules. | Privileged pyrimidine core with orthogonal reactive sites. | Generation of libraries of related compounds for structure-activity relationship (SAR) studies. | |

| Alkyne Linchpin | The ethynyl group serves as a point of attachment for diverse molecular fragments. | Reactive terminal alkyne for coupling reactions. | Rapid synthesis of complex molecules and bioconjugates. | nih.gov |

| Molecular Hybridization | Combining the this compound scaffold with other known pharmacophores. | Both the pyrimidine core and its substituents contribute to the overall pharmacophore. | Creation of novel drugs with potentially improved efficacy or a new mechanism of action. | biomedres.usbiomedres.us |

| Fragment-Based Drug Discovery (FBDD) | The molecule can be used as a fragment that binds to a biological target, which is then grown or linked to other fragments. | Small molecular weight and presence of key interaction points (N-atoms, Cl, alkyne). | Development of highly potent and selective drug candidates. |

The versatility of this compound, stemming from its unique combination of a privileged heterocyclic core and two distinct reactive functional groups, makes it a valuable tool in the modern drug discovery toolbox. Its application enables the efficient construction of complex and diverse molecular architectures with the potential for significant therapeutic impact.

Applications in Materials Science and Supramolecular Chemistry Research

2-Chloro-5-ethynylpyrimidine in the Construction of Functional Materials

The unique electronic and structural characteristics of this compound position it as a valuable precursor for a variety of advanced materials. Researchers utilize its reactive sites to build larger, well-defined structures with specific properties.

This compound is recognized as a promising synthetic intermediate for creating application-focused solid materials, including Porous Coordination Polymers (PCPs) and Metal-Organic Frameworks (MOFs). iucr.orgresearchgate.netnih.goviucr.org These materials are crystalline compounds constructed from metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional structures. redalyc.org The potential of this compound in this context lies in its ability to be chemically modified into a suitable organic linker. iucr.orgnih.gov

By deprotecting the acetylenic (ethynyl) group and transforming the chloro substituent into other coordinating groups (such as thiols or amines), the molecule can be tailored to connect with metal centers, thereby forming the extended porous networks characteristic of MOFs and PCPs. iucr.orgnih.gov The resulting frameworks, built from these pyrimidine-based linkers, are investigated for applications in areas like gas storage and separation. redalyc.org For example, MOF-5, a well-known framework, is composed of zinc oxide clusters linked by dicarboxylic acid units, creating large, open pores. wiley-vch.de The use of linkers derived from this compound could introduce new functionalities and topologies into such materials.

The two distinct functional groups on the this compound ring serve as handles for chemical modification, enabling its use as a versatile molecular building block for various aggregate structures. iucr.orgnih.gov The transformation of the chloro group and the deprotection of the ethynyl (B1212043) group are key steps that yield molecules capable of forming specific, larger assemblies. iucr.orgnih.gov

A derivative, 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, serves as a protected form of the ethynyl group. iucr.org Once the protecting group is removed, the terminal alkyne can participate in reactions like Sonogashira cross-coupling, allowing it to be linked to other molecules. Simultaneously, the chloro atom can be substituted, for instance, with amino or thiol groups, providing sites for hydrogen bonding or coordination. iucr.orgnih.gov This strategic modification allows for the programmed assembly of molecules into complex, aggregated structures held together by non-covalent interactions. iucr.orgnih.gov

There is considerable research interest in synthesizing new π-conjugated systems that exhibit liquid crystalline properties. researchgate.net Liquid crystals represent a state of matter with properties between those of conventional liquids and solid crystals, and they are crucial for display technologies. mdpi.com The development of new liquid crystalline materials is essential for creating innovative materials with enhanced characteristics. mdpi.com

Heterocyclic compounds are often incorporated into molecules designed to have liquid crystalline phases. ajchem-a.com The pyrimidine (B1678525) ring in this compound, combined with its linear ethynyl group, forms a rigid π-conjugated system that is a common feature in liquid crystal molecules (mesogens). researchgate.net While direct use of this compound in liquid crystals is not extensively documented, its structural motifs are highly relevant. By attaching flexible side chains to the pyrimidine core, it is plausible to design new materials that exhibit mesophases, such as the nematic or smectic phases, which are critical for electro-optic applications. researchgate.netajchem-a.com

Supramolecular Interactions and Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The functional groups of this compound and its derivatives offer multiple opportunities for directing the self-assembly of molecules in the solid state through various non-covalent interactions. iucr.orgnih.gov

Hydrogen bonds are highly directional and are among the most important interactions for controlling molecular assembly. In the crystal structure of a closely related derivative, 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, hydrogen bonding plays a dominant role in the molecular packing. iucr.orgresearchgate.netnih.govnih.gov The molecules in the crystal are linked by O-H···N and C-H···O hydrogen bonds, which together form a three-dimensional supramolecular architecture. iucr.orgresearchgate.netnih.goviucr.orgnih.gov

The primary interaction is a strong O-H···N hydrogen bond between the hydroxyl group of one molecule and a nitrogen atom on the pyrimidine ring of an adjacent molecule. iucr.orgnih.gov This is supplemented by weaker C-H···O contacts involving a hydrogen atom from a pyrimidine ring and the oxygen atom of the hydroxyl group. iucr.orgnih.gov A notable finding from the crystal structure analysis is that the presence of the strong O-H···N hydrogen bond acceptor (the pyrimidine nitrogen) prevents the formation of the O-H···π(C≡C) interaction that is typically seen in 3-hydroxyalkynes. iucr.orgnih.goviucr.org This competition between potential hydrogen bond acceptors is a key insight for crystal engineering. iucr.orgiucr.org

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O1—H1···N2i | 0.84 | 2.09 | 2.923(2) | 171 |

| C3—H3···O1ii | 0.95 | 2.53 | 3.456(3) | 165 |

Beyond hydrogen bonding, other non-covalent forces such as halogen bonding and π-electron interactions are promising tools for the supramolecular assembly of pyrimidine-based compounds. iucr.orgnih.gov Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (like the chlorine in this compound) and a Lewis base. mdpi.combeilstein-journals.org

In the specific crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, no directed intermolecular contacts involving the chlorine atom or π-arene stacking were observed. iucr.orgnih.goviucr.org However, structural studies of other related pyrimidine derivatives show that the chloro group can indeed participate in such interactions. For example, intermolecular halogen bonds involving chlorine, such as C=S···Cl and chloro-bromo interactions, have been reported in other complex pyrimidine systems. mdpi.comuomphysics.net Furthermore, in the crystal structure of a related compound, 5,5′-ethyne-1,2-diylbis(2-chloropyrimidine), the molecular association was found to be restricted to pyrimidine-ethyne stacking interactions, a form of π-electron assisted interaction. iucr.org This indicates that under the right structural conditions, the chlorine and ethynyl groups of this compound can be expected to participate in halogen bonding and π-stacking, making them valuable components for crystal engineering. iucr.orgnih.gov

Self-Assembly Phenomena and Crystal Packing

The self-assembly of molecules into ordered supramolecular structures is fundamental to crystal engineering and the design of functional materials. cecam.org The interplay of non-covalent interactions, such as hydrogen bonds, dictates the final architecture and properties of the resulting assembly. In this context, ethynyl-substituted nitrogen heterocycles are of significant interest.

Research into crystal engineering has demonstrated that ethynylpyridines can form distinct straight and zigzag chain patterns through C−H⋯N hydrogen bonds. researchgate.net For 5-ethynylpyrimidine (B139185), a related structure, the cross-stitching of these zigzag chains via C−H⋯N hydrogen bonds can lead to the formation of two-dimensional networks with a predictable topology. researchgate.net This predictability is a key goal in supramolecular chemistry.

Furthermore, derivatives of ethynylpyrimidine have shown a propensity for creating ordered structures on surfaces. A star-shaped ethynylpyrimidine derivative featuring long alkoxyl side chains has been synthesized and observed to undergo self-assembly on graphite. researchgate.net This process resulted in the formation of a chiral system from an achiral molecule, highlighting the potential of pyrimidine derivatives in developing novel functional organic materials. researchgate.net The crystal assembly of some pyrimidine derivatives is stabilized by weak C-H···O and C-H···N hydrogen bonding, which act as short-range intermolecular interactions. researchgate.net

Luminescent and Optoelectronic Materials

The development of new luminescent and optoelectronic materials is a critical area of research, with applications ranging from organic light-emitting diodes (OLEDs) to chemical sensors. Ethynylpyrimidine derivatives have emerged as promising candidates for these applications due to their inherent electronic properties. researchgate.net

The electron-deficient nature of the pyrimidine ring makes it a useful component in designing molecules with specific photophysical characteristics. Preliminary studies on star-shaped ethynylpyrimidine compounds have shown that they exhibit interesting blue light emission, suggesting their potential as novel organic functional materials. researchgate.net The tuning of emission and absorption properties of transition metal compounds is often achieved by modifying the electronics of an attached alkynyl ligand. mdpi.comsemanticscholar.org The 2-ethynylpyrimidine (B1314018) ligand, in particular, has been exploited to influence the properties of emissive transition metal compounds. mdpi.comsemanticscholar.org

The 2-ethynylpyrimidine moiety has been successfully utilized as an electron-deficient alkynyl ligand in the synthesis of novel, emissive transition metal complexes. mdpi.com Its incorporation into gold(I) and platinum(II) complexes provides an alternative strategy to the more common use of fluorinated alkynes for tuning optical properties. mdpi.comsemanticscholar.org

Researchers have synthesized and characterized several new complexes, including tbpyPt(C₂pym)₂, Ph₃PAuC₂pym, and Cy₃PAuC₂pym, where HC₂pym represents 2-ethynylpyrimidine. mdpi.comdntb.gov.ua The use of the electron-deficient pyrimidine ring provides a method to blue-shift the emission of these complexes. mdpi.comsemanticscholar.org This is achieved by making the aryl moiety more electron-deficient through the nitrogen atoms within the ring, as opposed to decorating the ring with electron-withdrawing substituents like fluorine. mdpi.comsemanticscholar.org

For instance, the emission of the tbpyPt(C₂pym)₂ complex shows a blue-shift (λmax, emission = 512 nm) compared to the related 2-ethynylpyridine (B158538) complex, tbpyPt(C₂2-py)₂ (λmax, emission = 520 nm). mdpi.comsemanticscholar.org This demonstrates that introducing electron-deficient heteroatoms is an effective strategy for tuning the optical properties of emissive alkynyl compounds. mdpi.com

The crystal structures of these complexes reveal further insights. The Ph₃PAuC₂pym complex crystallizes in a monoclinic space group and exhibits an aurophilic (Au–Au) bonding interaction with a distance of 3.0722(2) Å. mdpi.comsemanticscholar.orgdntb.gov.ua This interaction is not observed in the crystalline Cy₃PAuC₂pym, indicating that the nature of the ancillary phosphine (B1218219) ligand influences the intermolecular interactions within the unit cell. mdpi.comsemanticscholar.orgdntb.gov.ua The tbpyPt(C₂pym)₂ complex crystallizes in an orthorhombic space group with three unique Pt(II) species in the asymmetric unit. mdpi.comsemanticscholar.org

| Complex | Metal Center | Key Structural Feature | Emission Max (λmax) | Significance |

|---|---|---|---|---|

| tbpyPt(C₂pym)₂ | Pt(II) | Orthorhombic space group Pbca mdpi.comsemanticscholar.org | 512 nm mdpi.comsemanticscholar.org | Demonstrates blue-shift in emission due to the electron-deficient pyrimidine ligand compared to its pyridine (B92270) analogue. mdpi.com |

| Ph₃PAuC₂pym | Au(I) | Monoclinic space group; Aurophilic Au-Au interaction (3.0722(2) Å) mdpi.comsemanticscholar.orgdntb.gov.ua | Not specified in provided text | Shows influence of phosphine ligand on crystal packing and intermolecular interactions. dntb.gov.ua |

| Cy₃PAuC₂pym | Au(I) | Monoclinic space group; No aurophilic interaction mdpi.comsemanticscholar.orgdntb.gov.ua | Not specified in provided text | Highlights the role of the ancillary ligand in controlling supramolecular assembly. mdpi.comdntb.gov.ua |

Pyrimidine derivatives represent a versatile class of compounds whose fluorescent properties can be tuned through chemical modification. While highly emissive 4-arylvinylpyrimidine derivatives are known, recent research has also demonstrated fluorescence in 2-arylvinylpyrimidine compounds. researchgate.net The position of the arylvinyl group on the pyrimidine ring influences the photophysical properties; derivatives from 2-methylpyrimidine (B1581581) generally show a blue shift in both absorption and emission compared to their 4-arylvinylpyrimidine counterparts. researchgate.net

The synthesis of a star-shaped ethynylpyrimidine with long alkoxyl side chains has produced a compound with interesting blue light emission fluorescence. researchgate.net This finding suggests that ethynylpyrimidine derivatives are promising candidates for the creation of new functional organic materials with specific fluorescent properties. researchgate.net The electron-accepting character of these compounds can be modulated by the substituents on the pyrimidine ring and the nature of the spacer group. researchgate.net For example, an ethynylene spacer tends to lower both the HOMO and LUMO energy levels of the molecule. researchgate.net These compounds can also exhibit halochromism, where the addition of an acid causes a shift in the absorption and emission spectra. researchgate.net

Computational and Theoretical Studies on 2 Chloro 5 Ethynylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard tools for predicting molecular geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

No published studies were found that specifically detail the use of Density Functional Theory to analyze the electronic structure and reactivity of 2-Chloro-5-ethynylpyrimidine. Such a study would typically involve the calculation of molecular orbitals (HOMO and LUMO), electrostatic potential maps, and reactivity descriptors to predict the compound's stability and reactive sites. While a doctoral thesis mentions the use of this compound as a synthetic precursor, it does not provide DFT analysis of the compound itself. stjohns.edu

Ab Initio Methods for Spectroscopic Property Prediction

Similarly, there is no available research that applies ab initio methods to predict the spectroscopic properties, such as NMR and IR spectra, of this compound. These computational predictions are invaluable for complementing experimental data and aiding in structural elucidation.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to explore how a molecule might interact with biological targets, which is particularly relevant for medicinal chemistry applications.

Ligand-Protein Interactions in Medicinal Chemistry Applications

There are no specific molecular docking or molecular dynamics studies in the available literature that investigate the ligand-protein interactions of this compound with any particular biological target. Research on related pyrimidine (B1678525) derivatives has shown their potential as inhibitors for various enzymes, and a thesis has noted the use of this compound in synthesizing PARP inhibitors, but the computational analysis of the parent compound's binding modes is not provided. stjohns.edu

Conformational Analysis and Molecular Recognition

A detailed conformational analysis and studies on the molecular recognition patterns of this compound have not been reported. These studies would provide insight into the molecule's flexibility and its preferred three-dimensional structures, which are crucial for understanding its interaction with other molecules.

Analytical and Spectroscopic Characterization Techniques in Research

Advanced NMR Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For derivatives of 2-Chloro-5-ethynylpyrimidine, ¹H and ¹³C NMR provide definitive data on the chemical environment of each atom.

In a study of a related compound, 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, the ¹H NMR spectrum, recorded in CDCl₃, showed distinct signals corresponding to the different protons in the molecule. nih.govresearchgate.net The pyrimidine (B1678525) protons appeared as a singlet at 8.64 ppm, the hydroxyl proton as a singlet at 2.67 ppm, and the methyl protons as a singlet at 1.64 ppm. nih.govresearchgate.net

The ¹³C NMR spectrum provided further structural confirmation. nih.govresearchgate.net Key chemical shifts were observed at 161.1 ppm (pyrC-4), 159.4 ppm (pyrC-2), 117.8 ppm (pyrC-5), 102.4 ppm and 74.1 ppm for the alkyne carbons (pyr-C≡C), 65.5 ppm for the quaternary carbon, and 31.1 ppm for the methyl carbons. iucr.org While specific data for this compound itself is not detailed in the provided results, the analysis of its derivatives demonstrates the power of NMR in identifying the core pyrimidine and ethynyl (B1212043) moieties. For the parent 5-ethynylpyrimidine (B139185), the proton NMR spectrum in CDCl₃ shows a signal for the acetylenic proton at 3.40 ppm, the aromatic protons at 8.77 ppm (s, 2H), and another aromatic proton at 9.11 ppm (s, 1H). rsc.org

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for a this compound Derivative

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Pyrimidine-H | 8.64 (s, 2H) | - | nih.gov, researchgate.net |

| Pyrimidine-C2 | - | 159.4 | nih.gov, iucr.org |

| Pyrimidine-C4 | - | 161.1 | nih.gov, iucr.org |

| Pyrimidine-C5 | - | 117.8 | nih.gov, iucr.org |

| Acetylenic-C | - | 102.4, 74.1 | nih.gov, iucr.org |

| Quaternary-C | - | 65.5 | nih.gov, iucr.org |

| Hydroxyl-H | 2.67 (s, 1H) | - | nih.gov, researchgate.net |

| Methyl-H | 1.64 (s, 6H) | - | nih.gov, researchgate.net |

| Methyl-C | - | 31.1 | iucr.org |

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Planarity of the Ethynylpyrimidine Moiety

Studies on derivatives such as 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine reveal that the ethynylpyrimidine moiety is nearly planar. nih.govresearchgate.netiucr.org The largest atomic deviations from the mean plane were found to be minimal, at 0.015 (1) Å for atom C1 and 0.013 (1) Å for atom C4. nih.goviucr.org This planarity is a key structural feature of the core this compound framework.

Intermolecular Interactions and Supramolecular Architectures

In the solid state, molecules of this compound derivatives are organized into complex supramolecular structures through various intermolecular interactions. nih.govresearchgate.netiucr.org In the case of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, the crystal structure is stabilized by O—H⋯N and C—H(pyrimidine)⋯O hydrogen bonds, which link the molecules into a three-dimensional network. nih.govresearchgate.netiucr.org Interestingly, the presence of the strong nitrogen atom acceptor in the pyrimidine ring suppresses the expected O—H⋯π(C≡C) hydrogen bonding with the acetylenic group. nih.goviucr.orgiucr.org This finding is significant for crystal engineering, demonstrating how competing hydrogen bond donors and acceptors can influence the final crystal packing. nih.goviucr.org In contrast, for a related molecule lacking a strong coordinating group, 5,5'-ethyne-1,2-diylbis(2-chloropyrimidine), the molecular association is limited to weaker pyrimidine-ethyne stacking interactions. iucr.org The absence of other directed intermolecular contacts, such as those involving the chlorine atom or π–arene stacking, was also noted in the structure of the hydroxy-substituted derivative. iucr.orgiucr.org

Mass Spectrometry Techniques (GC-MS, LC-MS/MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound.

For 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, GC-MS analysis showed a molecular ion peak [M]⁺ at m/z 196, which corresponds to the calculated molecular weight of 196.04 for the molecular formula C₉H₉ClN₂O. nih.goviucr.org This confirms the identity of the synthesized compound. While specific GC-MS or LC-MS/MS data for this compound is not detailed in the provided search results, these techniques are routinely used to confirm the mass and purity of such synthetic intermediates.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, recorded as a KBr pellet, displays a characteristic absorption band at 2240 cm⁻¹, which is assigned to the C≡C stretching vibration of the ethynyl group. nih.goviucr.org This provides clear evidence for the presence of the alkyne functionality within the molecule. While a full vibrational analysis from Raman spectroscopy for this specific compound is not available in the provided results, both IR and Raman spectroscopy are complementary techniques that would be used to fully characterize the vibrational properties of this compound and its derivatives. researchgate.net

Interactive Data Table: Key Spectroscopic Data for a this compound Derivative

| Technique | Observation | Interpretation | Reference |

| GC-MS | [M]⁺ at m/z 196 | Corresponds to the molecular formula C₉H₉ClN₂O | nih.gov, iucr.org |

| IR (KBr) | νmax at 2240 cm⁻¹ | C≡C stretching vibration | nih.gov, iucr.org |

Future Research Directions and Perspectives

Expanding Synthetic Methodologies for Enhanced Efficiency and Sustainability

Current synthetic routes to 2-chloro-5-ethynylpyrimidine and its derivatives often rely on established methods like Sonogashira coupling. For instance, 2-chloro-5-iodopyrimidine (B183918) can be reacted with 2-methyl-3-butyn-2-ol (B105114) (a protected acetylene) in the presence of a palladium-copper catalyst system to yield a precursor to this compound. iucr.orgnih.gov Another approach involves the Sonogashira coupling of 2,4-dichloropyrimidine (B19661) with trimethylsilylacetylene (B32187), followed by deprotection to yield 2-chloro-4-ethynylpyrimidine. acs.org

Future research should prioritize the development of more efficient and sustainable synthetic strategies. This includes exploring:

Catalyst Optimization: Investigating novel, more robust, and recyclable catalyst systems to improve reaction yields and reduce metal contamination in the final products.

Green Solvents: Replacing traditional, often hazardous, organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Novel Derivatizations for Advanced Functional Materials

The dual reactivity of this compound makes it an excellent scaffold for creating a diverse range of functional molecules. The ethynyl (B1212043) group can readily participate in reactions like click chemistry (e.g., Huisgen cycloaddition) and other coupling reactions, while the chloro substituent can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions like Suzuki and Buchwald-Hartwig reactions. researchgate.netscienceopen.com

Future work should focus on leveraging these reactive sites to synthesize novel derivatives for advanced functional materials. Potential areas of exploration include:

Organic Electronics: Synthesizing π-conjugated systems based on ethynylpyrimidine for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netossila.com The pyrimidine (B1678525) core acts as an electron-withdrawing unit, which can be tuned to achieve desired electronic properties. researchgate.net

Porous Materials: Using derivatized this compound as a building block for the construction of metal-organic frameworks (MOFs) and porous coordination polymers. iucr.org The nitrogen atoms in the pyrimidine ring and the ethynyl group can act as coordination sites for metal ions.